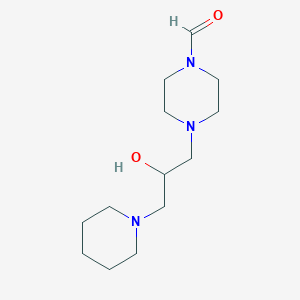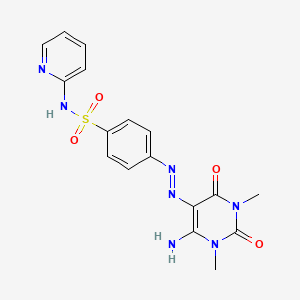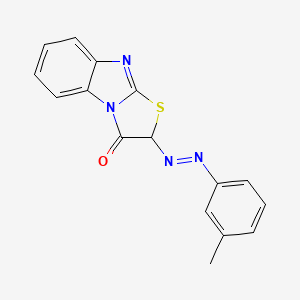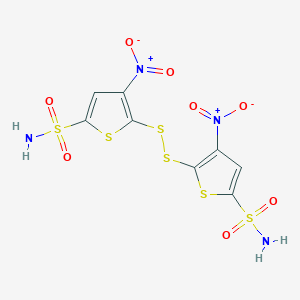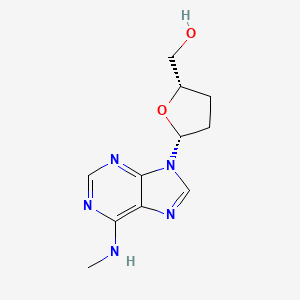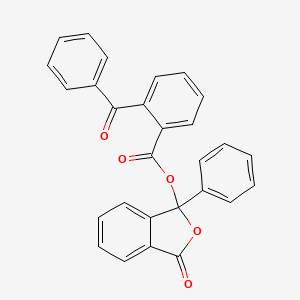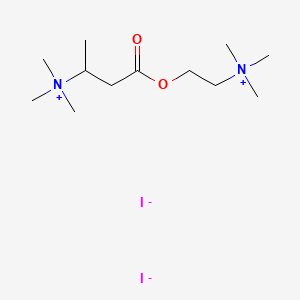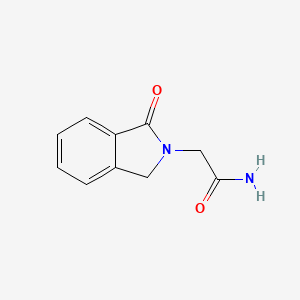
2-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide is a chemical compound with a unique structure that includes an isoindoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide typically involves the reaction of isoindoline derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline ring .
Aplicaciones Científicas De Investigación
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Thalidomide: Known for its sedative and immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with similar biological activities.
Uniqueness
Its isoindoline ring system provides a versatile scaffold for the development of new compounds with tailored properties .
Propiedades
Número CAS |
30787-14-5 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(3-oxo-1H-isoindol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c11-9(13)6-12-5-7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2,(H2,11,13) |
Clave InChI |
BRYXZXAWRITIBR-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)N1CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



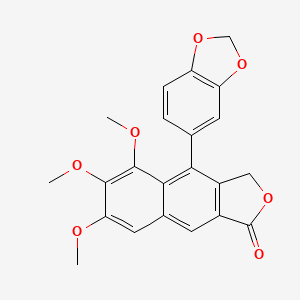

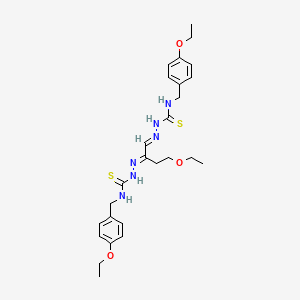
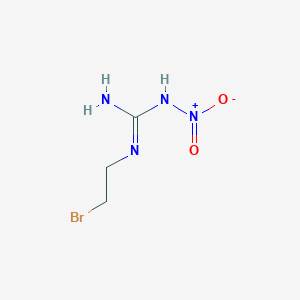
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
